5-Ethyl-3-(1-naphthyl)rhodanine

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship (SAR)

5-Ethyl-3-(1-naphthyl)rhodanine offers a unique 5-ethyl, 3-(1-naphthyl) substitution pattern not found in generic rhodanines, ensuring specific SAR insights. Its value lies in its use as a structurally defined analog for exploring rhodanine scaffold SAR and as a cleaner PAINS control compound due to its lack of characterized bioactivity. This makes it an essential tool for assay validation and synthetic derivatization. Purchase with confidence for your drug discovery and chemical biology research.

Molecular Formula C15H13NOS2
Molecular Weight 287.4 g/mol
CAS No. 23517-80-8
Cat. No. B15480867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-3-(1-naphthyl)rhodanine
CAS23517-80-8
Molecular FormulaC15H13NOS2
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(C(=S)S1)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C15H13NOS2/c1-2-13-14(17)16(15(18)19-13)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2H2,1H3
InChIKeyKYHKTKHLTAXSLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-3-(1-naphthyl)rhodanine (CAS 23517-80-8) Baseline Characteristics and Procurement Overview


5-Ethyl-3-(1-naphthyl)rhodanine is a heterocyclic compound belonging to the rhodanine family, characterized by a thiazolidinone core with a thioxo group at the 2-position, an ethyl substituent at the 5-position, and a 1-naphthyl group at the 3-position [1]. It has a molecular weight of 287.04 g/mol and the molecular formula C15H13NOS2 [1]. As a member of the rhodanine class, it is recognized as a privileged scaffold in medicinal chemistry, but its specific, validated biological activities are not well-documented in the primary literature [2].

Why 5-Ethyl-3-(1-naphthyl)rhodanine Cannot Be Substituted with Generic Rhodanine Analogs


While rhodanines are a widely explored class of heterocycles, the specific combination of substituents on the core scaffold dictates target affinity, selectivity, and overall biological profile [1]. A 5-ethyl and 3-(1-naphthyl) substitution pattern creates a unique steric and electronic environment that cannot be replicated by generic, unsubstituted rhodanine or analogs with different functional groups. The structure-activity relationship (SAR) for rhodanines is exquisitely sensitive to even minor changes [2]. Therefore, substituting 5-Ethyl-3-(1-naphthyl)rhodanine with a different rhodanine derivative (e.g., 3-phenylrhodanine or a 5-benzylidene derivative) without equivalent validation data would invalidate any structure-specific experimental results. However, it is critical to note that for this specific compound, direct quantitative evidence proving its differentiation over close analogs is extremely limited in the public domain.

Quantitative Differentiation Evidence for 5-Ethyl-3-(1-naphthyl)rhodanine Against Key Comparators


Comparative Inhibition of Aldose Reductase (ALR2) by Rhodanine Derivatives

Class-level inference indicates that 5-ethyl-3-(1-naphthyl)rhodanine is a structural analog of known aldose reductase inhibitors. While direct inhibition data for this specific compound is not available, its core structure is shared with epalrestat, a marketed ALR2 inhibitor [1]. Epalrestat demonstrates IC50 values of 10 nM (rat lens) and 25 nM (human placenta) [2]. The 5-ethyl and 3-(1-naphthyl) groups in the target compound represent a distinct pharmacophore compared to epalrestat's 5-arylidene and 3-carboxymethyl groups, suggesting a different binding mode and target engagement profile.

Aldose Reductase Inhibition Diabetic Complications Structure-Activity Relationship (SAR)

Anti-Tubercular Activity of 3-Substituted Rhodanines: A Historical Context

In a 1959 study, 3-substituted rhodanine derivatives were evaluated for anti-tubercular activity. The derivative containing an α-naphthyl group at the 3-position was reported to have a "fair amount" of activity [1]. This provides weak, qualitative evidence that the 3-(1-naphthyl) group, a key feature of 5-Ethyl-3-(1-naphthyl)rhodanine, can confer some degree of antibacterial effect. The study predates modern quantitative methods and lacks specific MIC or IC50 values.

Anti-Tubercular Mycobacterium tuberculosis 3-Substituted Rhodanine

Absence of Data in High-Throughput Screening Databases

A search of the BindingDB database reveals that 5-Ethyl-3-(1-naphthyl)rhodanine is not associated with any high-confidence binding or inhibition data for a defined protein target [1]. This contrasts with many other rhodanine derivatives, which are often flagged as pan-assay interference compounds (PAINS) due to their promiscuous reactivity in biochemical assays [2]. The lack of data for this specific compound may indicate a lack of research interest, or it may be a consequence of it not being selected for screening campaigns.

High-Throughput Screening BindingDB Pan-Assay Interference Compounds (PAINS)

Appropriate Application Scenarios for 5-Ethyl-3-(1-naphthyl)rhodanine Based on Available Evidence


Structure-Activity Relationship (SAR) Probe for Rhodanine Scaffold Exploration

Given the lack of specific target data, the primary value of this compound lies in its use as a structurally defined analog for exploring the SAR of the rhodanine scaffold. Researchers can use it as a reference point when systematically varying the substituents at the 3- and 5-positions to understand how the 5-ethyl and 3-(1-naphthyl) groups influence properties like solubility, logP, and target promiscuity compared to other derivatives [1].

Negative Control or Tool Compound for PAINS-Related Artifacts

Rhodanines are a well-known class of PAINS [1]. A researcher investigating a novel biological target could use 5-Ethyl-3-(1-naphthyl)rhodanine as a control compound to test whether their assay system is susceptible to artifacts from this specific chemotype. Its lack of characterized bioactivity makes it a potentially cleaner tool for this purpose than a more promiscuous rhodanine derivative.

Synthetic Intermediate or Building Block

The compound's chemical structure, with a reactive thioxo group and the potential for further derivatization at the 5-position, makes it a viable synthetic intermediate. It can serve as a starting material for the synthesis of more complex rhodanine-based molecules, as described in general reviews on rhodanine chemistry [2].

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